molecular formula C15H28O2 B1633044 2-Hydroxycyclopentadecanone

2-Hydroxycyclopentadecanone

Cat. No.: B1633044
M. Wt: 240.38 g/mol
InChI Key: UCPNHIPCCLLQGA-UHFFFAOYSA-N
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Description

2-Hydroxycyclopentadecanone is a natural product found in Angelica gigas with data available.

Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

2-hydroxycyclopentadecan-1-one

InChI

InChI=1S/C15H28O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h14,16H,1-13H2

InChI Key

UCPNHIPCCLLQGA-UHFFFAOYSA-N

SMILES

C1CCCCCCC(C(=O)CCCCCC1)O

Canonical SMILES

C1CCCCCCC(C(=O)CCCCCC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thirty grams each of 2-hydroxycyclopentadecanone, 2-hydroxycyclotridecanone, 2-acetoxycyclopentadecanone, 2-acetoxycyclotridecanone, and 2-hydroxycyclohexadecanone obtained through acyloin condensation was dissolved in 200 ml of an organic solvent shown in Table 1. The resulting solution was placed in a reaction apparatus equipped with a reflux condener having a water trap, a stirrer, and a dropping funnel, and 40 g of a zinc powder was dispersed therein. The mixture was allowed to react under reflux by adding 150 ml of 12N hydrochloric acid dropwise over a period of 1.5 hours. During the reaction, the aqueous layer in the trap was intermittently withdrawn in the case of using toluene, xylene, or cyclohexane as an organic solvent. In the case of using methyl ethyl ketone, the whole amount of the liquid reserved in the trap (about 90 ml) was intermittently withdrawn.
Name
2-hydroxycyclotridecanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-acetoxycyclotridecanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acyloin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxycyclopentadecanone
Reactant of Route 2
2-Hydroxycyclopentadecanone
Reactant of Route 3
2-Hydroxycyclopentadecanone
Reactant of Route 4
2-Hydroxycyclopentadecanone
Reactant of Route 5
2-Hydroxycyclopentadecanone
Reactant of Route 6
2-Hydroxycyclopentadecanone

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